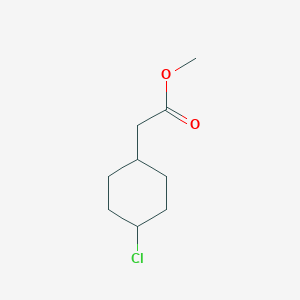
(4-Chloro-cyclohexyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-cyclohexyl)-acetic acid methyl ester is an organic compound with a cyclohexane ring substituted with a chlorine atom at the 4-position and an acetic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-cyclohexyl)-acetic acid methyl ester typically involves the following steps:
Chlorination of Cyclohexane: Cyclohexane is chlorinated to introduce a chlorine atom at the 4-position. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Acetic Acid Derivative: The chlorinated cyclohexane is then reacted with acetic acid or its derivatives to form the acetic acid group. This step may involve the use of acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the acetic acid group with methanol to form the methyl ester. This reaction is typically catalyzed by an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-cyclohexyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
(4-Chloro-cyclohexyl)-acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-cyclohexyl)-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with biological molecules. The chlorine atom may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl-acetic acid methyl ester: Lacks the chlorine atom, resulting in different chemical and biological properties.
(4-Bromo-cyclohexyl)-acetic acid methyl ester: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
(4-Chloro-cyclohexyl)-acetic acid ethyl ester: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
(4-Chloro-cyclohexyl)-acetic acid methyl ester is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The chlorine atom can enhance the compound’s stability and modify its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15ClO2 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
methyl 2-(4-chlorocyclohexyl)acetate |
InChI |
InChI=1S/C9H15ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
YIBBBINVQLGREH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















